{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride
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Overview
Description
“[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2613299-56-0 . It has a molecular weight of 215.08 .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, such as “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride”, has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Scientific Research Applications
Catalytic Applications
A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, synthesized via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently in water or under neat conditions, highlighting the utility of triazole derivatives in catalysis under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Novel Compounds
Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free approach for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This method emphasizes the role of 1,2,4-triazole derivatives as intermediates in creating compounds with potential biological activities (Moreno-Fuquen et al., 2019).
Energetic Materials Development
Research by Wang et al. (2007) focused on synthesizing triazolyl-functionalized monocationic and diquaternary salts with potential applications in energetic materials. These compounds were evaluated for their thermal stability and density, showcasing the versatility of 1,2,4-triazole frameworks in designing high-performance materials (Wang, Gao, Ye, & Shreeve, 2007).
Antimicrobial Activities
A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against test microorganisms, underscoring the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzyme Inhibition for Therapeutic Applications
Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for lipase and α-glucosidase inhibition. The study aimed at developing therapeutic agents, indicating the role of 1,2,4-triazole derivatives in targeting enzymes relevant to metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
Properties
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSRQSYDIYXKN-HWYNEVGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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